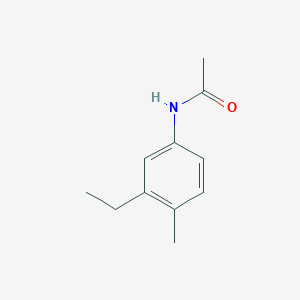

Acetamide, n-(3-ethyl-4-methylphenyl)-

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethyl-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-10-7-11(12-9(3)13)6-5-8(10)2/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZYAKQZYLKPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for N 3 Ethyl 4 Methylphenyl Acetamide and Analogues

Primary Synthetic Routes to N-Arylacetamides

The formation of the amide bond in N-arylacetamides is a critical transformation in organic synthesis. nih.gov Traditional methods often involve the reaction of an amine with an activated carboxylic acid derivative, which can be inefficient and generate significant waste. nih.gov Consequently, the development of more direct and environmentally friendly catalytic methods is a major focus of contemporary research. nih.govymerdigital.com

Acylation of Substituted Anilines (e.g., 3-ethyl-4-methylaniline)

The most direct and common method for synthesizing N-(3-ethyl-4-methylphenyl)acetamide is the N-acetylation of 3-ethyl-4-methylaniline (B1282643). studylib.net This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aniline (B41778) derivative.

The reaction can be carried out using various acetylating agents, such as acetyl chloride or acetic anhydride (B1165640). researchgate.net The use of acetyl chloride generates one equivalent of hydrochloric acid, which must be neutralized by a base to prevent the formation of a salt with the unreacted aniline. Acetic anhydride is another common reagent, though its use is sometimes regulated due to its application in illicit drug manufacturing. A greener alternative is the direct use of acetic acid, which produces only water as a byproduct, although this often requires more forcing conditions or specialized catalysts. ymerdigital.com

The general mechanism for the N-acetylation of anilines with acetic anhydride involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by the departure of an acetate (B1210297) ion as a leaving group. A subsequent proton transfer results in the formation of the N-arylacetamide and acetic acid. studylib.net

Figure 1: General reaction scheme for the acylation of 3-ethyl-4-methylaniline to form N-(3-ethyl-4-methylphenyl)acetamide.

Figure 1: General reaction scheme for the acylation of 3-ethyl-4-methylaniline to form N-(3-ethyl-4-methylphenyl)acetamide.Catalyst Selection and Reaction Optimization

The efficiency of N-acetylation reactions can be significantly enhanced through the use of catalysts. Both acid and base catalysis can be employed, as well as phase transfer catalysts and metal-based catalysts.

Phase Transfer Catalysis: In biphasic systems, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) can facilitate the reaction between the aniline in the organic phase and the acetylating agent/base in the aqueous or solid phase. Studies have shown that for the N-acetylation of anilines with acetyl chloride and potassium carbonate as a base, TBAB is a highly effective PTC. researchgate.net

Metal Catalysis: Transition metal catalysts, particularly copper, have emerged as powerful tools for the synthesis of N-arylacetamides. nih.govrsc.org Copper-catalyzed methods allow for the coupling of amides with aryl halides (Goldberg reaction) or, more recently, the transformation of alkyl nitriles with diaryliodonium salts. nih.gov These methods offer the advantage of forming the C-N bond under potentially milder conditions and with broader substrate scope. nih.govrsc.org For instance, copper(I) catalysts with chelating nitrogen ligands have been shown to be effective in these transformations. nih.gov

Reaction Optimization: Optimizing reaction conditions is crucial for maximizing yield and purity. Factors to consider include the choice of base, catalyst loading, temperature, and reaction time. For example, in the phase transfer catalyzed N-acetylation of anilines, potassium carbonate is an effective base. researchgate.net Microwave irradiation has also been explored as a method to accelerate these reactions, often leading to shorter reaction times and improved yields. ymerdigital.com

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the rate and outcome of N-acetylation reactions. Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism.

Theoretical and experimental studies have been conducted to understand the role of the solvent in the N-acetylation of anilines. researchgate.net The polarity of the solvent can affect the reaction rate. For instance, in the N-acetylation of anilines using acetyl chloride and a phase transfer catalyst, various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, ethyl acetate, and chloroform (B151607) have been investigated. researchgate.net Acetonitrile has been identified as an excellent solvent for this particular transformation. The use of computational models, such as the IEFPCM model, can help predict the influence of different solvents on the reaction. researchgate.net

The reaction kinetics are also influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups on the aniline generally increase the nucleophilicity of the nitrogen atom, leading to a faster reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. researchgate.net

Functional Group Interconversions on the Aromatic Ring

The synthesis of analogues of N-(3-ethyl-4-methylphenyl)acetamide often requires the introduction or modification of functional groups on the aromatic ring. solubilityofthings.com These transformations, known as functional group interconversions (FGIs), are a fundamental aspect of organic synthesis, allowing for the strategic manipulation of a molecule's structure. ub.eduimperial.ac.uk

Introduction and Manipulation of Alkyl Substituents (Ethyl, Methyl)

The ethyl and methyl groups on the aromatic ring of N-(3-ethyl-4-methylphenyl)acetamide can be introduced at various stages of the synthesis.

Friedel-Crafts Alkylation: A common method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation reaction. numberanalytics.com This electrophilic aromatic substitution reaction involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. numberanalytics.commsu.edu However, this reaction has limitations, including the possibility of carbocation rearrangements and polyalkylation. msu.edu For instance, attempting to introduce a propyl group via 1-chloropropane (B146392) often results in the formation of isopropylbenzene. msu.edu

Friedel-Crafts Acylation followed by Reduction: To overcome the limitations of Friedel-Crafts alkylation, a two-step sequence involving Friedel-Crafts acylation followed by reduction is often employed. The acylation introduces an acyl group, which is deactivating and prevents further substitution. The carbonyl group of the resulting aryl ketone can then be reduced to a methylene (B1212753) group using methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). msu.edu This approach allows for the introduction of straight-chain alkyl groups without rearrangement.

Modification of Existing Substituents: It is also possible to manipulate existing substituents on the aromatic ring. For example, an acetyl group can be a precursor to an ethyl group through reduction of the ketone and subsequent reactions. The benzylic position of alkyl substituents is particularly reactive and can be a site for further functionalization. msu.edu

Stereoselective Approaches in Derivative Synthesis

When synthesizing derivatives of N-(3-ethyl-4-methylphenyl)acetamide that contain chiral centers, controlling the stereochemistry is of paramount importance. Stereoselective synthesis aims to produce a single stereoisomer of a product. youtube.com

Asymmetric Hydrogenation: For analogues containing chiral centers in an alkyl side chain, asymmetric hydrogenation of a prochiral precursor, such as an alkene or imine, is a powerful technique. researchgate.net This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively form one enantiomer over the other. For example, the synthesis of (S)-metolachlor, an agrochemical, involves the asymmetric hydrogenation of an imine using an iridium ferrocenyl diphosphine catalyst system. researchgate.net

Chiral Auxiliaries: Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. This method is particularly useful in reactions like aldol (B89426) additions to create new stereocenters with high diastereoselectivity. youtube.com

Substrate-Controlled Stereoselection: In some cases, existing stereocenters in the molecule can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled stereoselection. The Felkin-Anh model, for instance, can be used to predict the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. youtube.com

The development of stereoselective synthetic methods is a rapidly advancing field, with new catalysts and reagents continually being reported that offer higher levels of enantioselectivity and broader substrate scope. organic-chemistry.orgnih.gov

Green Chemistry Principles in Acetamide (B32628) Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing N-(3-ethyl-4-methylphenyl)acetamide and its analogues, this involves developing methods that are not only efficient but also environmentally responsible. Key areas of progress include the use of solvent-free reaction conditions and the application of sustainable catalysts.

Solvent-Free Reactions

Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents, which contribute significantly to chemical waste. Solvent-free, or neat, reactions represent a major advancement in green chemistry by eliminating this source of pollution. These reactions are often facilitated by alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and improve yields. cem.com

Several effective solvent-free methods for the synthesis of N-aryl acetamides have been developed:

Reaction of Anilines with Acetic Anhydride: A straightforward and eco-friendly approach involves the direct reaction of anilines with acetic anhydride without any catalyst or solvent. researchgate.net This method is often characterized by a simple work-up procedure and high yields. researchgate.netias.ac.in Microwave-assisted variations of this reaction can further accelerate the process, achieving quantitative yields in minutes. researchgate.netymerdigital.com

Amidation using Phenyl Esters: An alternative green method involves the reaction of aryl amines with phenyl esters. This transition metal-free and solvent-free approach uses a simple and inexpensive base like sodium hydride (NaH) and proceeds with high atom economy. nih.govresearchgate.netrsc.org Optimization studies have shown that heating an equimolar mixture of the reactants can lead to nearly quantitative yields of the desired amide. nih.gov

Potassium tert-Butoxide Promoted Reactions: The use of potassium tert-butoxide (KOtBu) as a promoter enables the transamidation of primary amides with various amines at room temperature under solvent-free and transition-metal-free conditions. organic-chemistry.org KOtBu can also act as a nucleophilic oxygen source for the hydration of nitriles to amides under anhydrous conditions, providing another efficient, catalyst-free route to amide synthesis. organic-chemistry.orgnih.gov

The table below summarizes key research findings in solvent-free synthesis of N-aryl acetamides.

Interactive Data Table: Solvent-Free Synthesis of N-Aryl Acetamides

| Reactants | Promoter/Conditions | Key Findings | Yield | Reference(s) |

|---|---|---|---|---|

| Aniline & Acetic Anhydride | None / Neat | Eco-friendly, simple procedure, no additives required. | High | researchgate.net |

| Primary Aliphatic Amines & Acetic Acid | Microwave (2-25 W) | Quantitative reaction in 5-15 minutes without solvent. | 85-100% | researchgate.net |

| Phenyl Benzoate & o-Toluidine | Sodium Hydride (NaH) / 130°C | Transition metal-free, high atom economy. | ~100% | nih.gov |

| Primary Amides & Amines | Potassium tert-Butoxide (KOtBu) / RT | Transition metal-free, occurs at room temperature. | High | organic-chemistry.org |

| Aromatic Aldehydes & Cyanoacetamide | Ammonium Acetate / Microwave | Rapid (30-60 sec) Knoevenagel condensation with high yields. | 81-99% | oatext.com |

Sustainable Catalysis

The use of sustainable catalysts is another cornerstone of green chemistry, aiming to replace hazardous and stoichiometric reagents with efficient, recyclable, and environmentally benign alternatives. baranlab.org Heterogeneous catalysts and biocatalysts are at the forefront of this movement for amide synthesis.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, a key advantage for industrial applications. mdpi.comyoutube.com

Activated Carbons: Carbon-based materials are attractive heterogeneous catalysts due to their low cost, high surface area, and tunable surface chemistry. mdpi.com Commercial carbons can be modified, for instance by treatment with sulfuric acid, to create highly acidic and efficient catalysts for solvent-free acetylation reactions. mdpi.com

Clay Catalysts: Natural clays (B1170129) are readily available, inexpensive, and eco-friendly materials that can effectively catalyze the N-acetylation of anilines, yielding products in high yields (80-95%). jocpr.com

Ceria (CeO₂): Cerium oxide has emerged as a robust and reusable heterogeneous catalyst for transamidation reactions under solvent-free conditions. researchgate.net It demonstrates high catalytic activity for the hydration of nitriles to amides and can also facilitate the hydrolysis of amides. nih.govnih.govosti.govacs.org Mesoporous silica-ceria nanocomposites show enhanced catalytic activity due to a high surface area and the presence of both acid and base sites. rsc.org

Zeolites: These microporous aluminosilicates, particularly those with strong Brønsted acid sites like H-β zeolite, have shown high activity in the acylation of aromatic compounds with acetic anhydride. researchgate.net

The following table highlights different heterogeneous catalysts used in acetamide synthesis.

Interactive Data Table: Heterogeneous Catalysts for Acetamide Synthesis

| Catalyst | Reactants/Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Acidic Activated Carbon (X-S) | Alcohols/Phenols & Acetic Anhydride | Efficient in solvent-free acetylation, recyclable. | mdpi.com |

| Natural Clay | Anilines & Acetylating Agent | Eco-friendly, low cost, high yield (80-95%). | jocpr.com |

| Ceria (CeO₂) | Amides & Amines (Transamidation) | Reusable, effective under solvent-free conditions. | researchgate.net |

| Mesoporous SiO₂–CeO₂ | N-heptyl amine & Acetamide | High surface area, active at low temperatures. | rsc.org |

| H-β Zeolite | Anisole & Acetic Anhydride | High activity due to large pore size and Brønsted acidity. | researchgate.net |

Biocatalysis

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild conditions of temperature and pH, reducing energy consumption and byproduct formation.

Lipases: Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used for amide synthesis. researchgate.netnih.gov They can catalyze the amidation of amines with esters, often with high enantioselectivity, making them valuable for producing chiral compounds. researchgate.net CALB has been successfully employed for the selective N-acylation of amino alcohols in solvent-free systems, achieving high yields and selectivity. nih.gov It can also catalyze the acetylation of aminophenols in both aqueous and non-aqueous media. ugm.ac.id A lipase from Sphingomonas sp. (SpL) has also been identified as a potent catalyst for the aminolysis of esters and even carboxylic acids to produce amides. acs.org

Mechanism: The high regioselectivity of lipases in acylating amino alcohols is attributed to the specific structure of the enzyme's active site and, in some cases, an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov

Research on lipase-catalyzed synthesis demonstrates the potential of biocatalysis for creating complex amides under green conditions.

Interactive Data Table: Biocatalysis in Amide Synthesis

| Biocatalyst | Reaction | Key Findings | Reference(s) |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Amidation of amines with esters | Highly versatile and enantioselective catalyst. | researchgate.net |

| Candida antarctica Lipase B (CALB) | N-acylation of phenylglycinol (solvent-free) | High regio-selectivity for N-acylation; yield of 89.41%. | nih.gov |

| Lipase from Sphingomonas sp. (SpL) | Aminolysis of esters and carboxylic acids | First intracellular enzyme found to be highly active for amide synthesis from acids. | acs.org |

| EziG-CALB | N-acylation of 5-hydroxymethylfurfurylamine | Excellent activity and selectivity for amide formation under mild conditions. | acs.org |

Despite a comprehensive search for spectroscopic data for the chemical compound Acetamide, n-(3-ethyl-4-methylphenyl)- , complete experimental data required to fulfill all sections of the requested article outline is not publicly available. While some information has been located, critical data for a full structural elucidation as per the specified outline is missing.

A patent for "Adamantyl-substituted N-phenylacetamides" has provided partial ¹H NMR data for N-(3-ethyl-4-methylphenyl)acetamide, which was listed as a starting material. However, detailed experimental FT-IR, Raman, ¹³C NMR, and advanced 2D NMR (COSY, HSQC, HMBC) spectra for this specific compound could not be sourced from scientific literature or chemical databases. The CAS number for the compound has been identified as 13923-45-6, but searches using this identifier did not yield the missing spectroscopic information.

Therefore, a complete and scientifically rigorous article adhering strictly to the provided outline cannot be generated at this time. To proceed, clarification is requested on how to handle the missing data. The following options are available:

Generate a partial article: The article can be written to include the available information, which would primarily focus on the ¹H NMR data. The sections for FT-IR, Raman, ¹³C NMR, and 2D NMR would have to be omitted due to the lack of specific data.

Use data from a constitutional isomer: It may be possible to use spectroscopic data from a closely related constitutional isomer, such as N-(4-ethyl-3-methylphenyl)acetamide, for illustrative purposes. If this option is chosen, the article will include a clear and prominent disclaimer stating that the data presented is for a related isomer and not the specified compound, as the data for the target compound is not available. This would allow for a more complete article structure, but with the understanding that the data is not a direct representation of N-(3-ethyl-4-methylphenyl)acetamide.

Please advise on the preferred course of action. Once a decision has been made, the article will be generated according to the chosen option.

Comprehensive Spectroscopic and Structural Elucidation of N 3 Ethyl 4 Methylphenyl Acetamide

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition and for validating its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.

For N-(3-ethyl-4-methylphenyl)acetamide (C₁₁H₁₅NO), the theoretical exact mass of the neutral molecule is 177.1154. In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The expected m/z value for this ion would be calculated as follows:

Mass of C₁₁H₁₅NO: 177.1154

Mass of H⁺: 1.0078

Expected m/z of [C₁₁H₁₆NO]⁺: 178.1232

An experimental HRMS measurement yielding a value extremely close to this theoretical m/z would confirm the molecular formula C₁₁H₁₅NO with a high degree of confidence, typically within a few parts per million (ppm) of error. However, no specific experimental HRMS data for N-(3-ethyl-4-methylphenyl)acetamide has been found in the surveyed literature.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on the crystal system, space group, unit cell dimensions, and the specific geometric parameters of the molecule, such as bond lengths, bond angles, and torsional angles. It also elucidates the nature of intermolecular interactions that dictate the crystal packing.

Despite extensive searches of crystallographic databases and the scientific literature, no published single-crystal X-ray diffraction data for N-(3-ethyl-4-methylphenyl)acetamide could be located. Therefore, the following subsections, which rely on such data, cannot be populated with factual information.

This section would typically present the fundamental crystallographic parameters of the compound. Without experimental data, these parameters remain undetermined. An interactive data table is provided below for illustrative purposes of how such data would be presented.

Table 1: Hypothetical Crystal Data and Structure Refinement for N-(3-Ethyl-4-Methylphenyl)acetamide No experimental data available.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₅NO |

| Formula weight | 177.24 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This subsection would provide a detailed quantitative description of the molecule's internal geometry. This includes the lengths of all chemical bonds, the angles between them, and the dihedral (torsional) angles that define the molecule's conformation. This information is crucial for understanding steric and electronic effects within the molecule. As no SCXRD data is available, these parameters have not been experimentally determined.

Table 2: Hypothetical Selected Geometric Parameters for N-(3-Ethyl-4-Methylphenyl)acetamide (Å, °) No experimental data available.

| Bond/Angle | Value | Bond/Angle | Value |

|---|---|---|---|

| C-O (amide) | Data not available | C-N-C (amide-ring) | Data not available |

| C-N (amide) | Data not available | O-C-N (amide) | Data not available |

| N-C (phenyl) | Data not available | C(phenyl)-C(ethyl)-C | Data not available |

| Torsional Angles | |||

| C(phenyl)-N-C(amide)-C(methyl) | Data not available |

Table 3: Hypothetical Hydrogen Bond Geometry for N-(3-Ethyl-4-Methylphenyl)acetamide (Å, °) No experimental data available.

| D–H···A | D–H | H···A | D···A | D–H···A |

|---|---|---|---|---|

| N-H···O | Data not available | Data not available | Data not available | Data not available |

Advanced Computational and Theoretical Investigations of N 3 Ethyl 4 Methylphenyl Acetamide

Quantum Chemical Studies on Molecular Structure and Properties

Quantum chemical studies are fundamental to understanding a molecule's three-dimensional structure and its intrinsic properties at the atomic level. These computational methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and nuclear arrangement of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. nih.govnih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. nih.gov This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest possible energy. bhu.ac.in The calculation systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For a molecule like N-(3-ethyl-4-methylphenyl)acetamide, this would define the precise spatial relationship between the phenyl ring, the ethyl and methyl substituents, and the acetamide (B32628) group. The resulting optimized structure provides key data such as:

Bond Lengths (Å): The equilibrium distances between bonded atoms (e.g., C-C, C-N, C=O, N-H).

Bond Angles (°): The angles formed by three connected atoms (e.g., C-N-C, N-C=O).

Dihedral Angles (°): The rotational angles between planes defined by four connected atoms, which describe the molecule's conformation.

Ab Initio Methods for High-Level Accuracy

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach, though more advanced methods that account for electron correlation (like Møller-Plesset perturbation theory or Coupled Cluster) provide higher accuracy. While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for verifying the results obtained from other methods. capes.gov.br

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometry optimization, theoretical vibrational frequencies can be calculated. This analysis predicts the frequencies at which the molecule will absorb infrared (IR) and show Raman scattering, corresponding to its various vibrational modes (stretching, bending, twisting). core.ac.ukksu.edu.sa

These calculated frequencies are crucial for several reasons:

Confirmation of Minima: A true energy minimum structure will have only positive (real) vibrational frequencies. The presence of imaginary frequencies indicates a transition state rather than a stable conformation.

Spectral Assignment: Theoretical calculations help in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions. core.ac.ukksu.edu.sa For N-(3-ethyl-4-methylphenyl)acetamide, this would allow for the identification of characteristic vibrations such as the N-H stretch, C=O stretch (Amide I band), and C-N-H bending (Amide II band).

Theoretical frequencies are often systematically higher than experimental ones due to the calculations being performed on a single molecule in a vacuum (gas phase) and the inherent approximations in the methods. core.ac.uk To facilitate comparison, a scaling factor is typically applied to the computed values.

Table 1: Illustrative Example of Vibrational Mode Comparison (Hypothetical Data)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3300 | ~3450 |

| C-H Aromatic Stretch | ~3100 | ~3150 |

| C-H Aliphatic Stretch | ~2970 | ~3050 |

| C=O Stretch (Amide I) | ~1660 | ~1710 |

Electronic Structure Analysis and Reactivity Descriptors

Beyond the basic structure, computational methods provide deep insights into a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, making the molecule a better nucleophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electrophile.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these energies. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net A large energy gap indicates high stability. researchgate.net For N-(3-ethyl-4-methylphenyl)acetamide, FMO analysis would show the localization of the HOMO and LUMO on different parts of the molecule, indicating the most probable regions for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Data and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. bhu.ac.in It is generated by mapping the electrostatic potential onto a constant electron density surface. The MEP is an invaluable tool for identifying sites of electrophilic and nucleophilic reactivity.

The map is color-coded to indicate different potential values:

Red: Regions of most negative potential, rich in electrons. These areas are attractive to electrophiles and indicate likely sites for protonation. In an acetamide derivative, this region is typically concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. bhu.ac.in

Blue: Regions of most positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack. For this molecule, positive regions would likely be found around the amide hydrogen atom. bhu.ac.in

Green/Yellow: Regions of intermediate or near-zero potential, typically found over nonpolar parts of the molecule like the carbon backbone of the phenyl ring.

For N-(3-ethyl-4-methylphenyl)acetamide, an MEP map would clearly visualize the electron-rich carbonyl oxygen and the electron-poor amide hydrogen, confirming the primary sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The analysis translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure, with localized bonds, lone pairs, and non-Lewis (antibonding or Rydberg) orbitals. The key to understanding delocalization and stability comes from examining the interactions between the filled "donor" orbitals (bonds or lone pairs) and the empty "acceptor" orbitals (antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization, which in turn contributes to the stabilization of the molecule.

In the case of N-(3-ethyl-4-methylphenyl)acetamide, significant delocalization is expected. Key interactions would include:

π → π interactions:* Delocalization of π-electrons within the phenyl ring.

n → π interactions:* The delocalization of the lone pair electrons (n) on the nitrogen and oxygen atoms of the amide group into the antibonding π* orbitals of the carbonyl group and the phenyl ring. This resonance effect is crucial for the planarity and stability of the amide bond.

σ → σ interactions:* Hyperconjugative effects, such as the interaction of the C-H and C-C σ bonds of the ethyl and methyl groups with neighboring antibonding orbitals, also contribute to molecular stability.

While specific E(2) values for N-(3-ethyl-4-methylphenyl)acetamide require dedicated quantum chemical calculations, studies on similar molecules like N-(4-hydroxyl phenyl) acetamide confirm the importance of such interactions in stabilizing the molecular structure. dovepress.com For instance, the interaction between the lone pair of the nitrogen atom and the antibonding π* orbital of the carbonyl group (n_N → π*_C=O) typically shows a high stabilization energy, indicating a strong resonance effect that defines the character of the amide linkage.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides a conceptual illustration of expected NBO analysis results for N-(3-ethyl-4-methylphenyl)acetamide based on general chemical principles and data from related molecules. Actual values would require specific computation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C-C)phenyl | π* (C-C)phenyl | ~20-25 | Intramolecular π-conjugation |

| n (N) | π* (C=O) | > 50 | Resonance (Amide) |

| n (O) | σ* (N-C) | ~2-5 | Lone pair delocalization |

| σ (C-H)ethyl | σ* (C-C)phenyl | ~1-3 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nist.govuq.edu.au By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the molecule's dynamic behavior, including its conformational flexibility and interactions with a solvent.

Conformational Landscapes: For a flexible molecule like N-(3-ethyl-4-methylphenyl)acetamide, which has several rotatable bonds (e.g., around the C-N amide bond and the bonds connecting the ethyl group to the ring), a multitude of conformations are possible. MD simulations can explore this "conformational landscape" by simulating the molecule's movements over a period of nanoseconds to microseconds. nist.gov This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. uq.edu.au The results can be visualized as a free energy landscape, where valleys represent stable conformational states and peaks represent transition states. nist.govuq.edu.au Understanding the accessible conformations is critical, as the biological activity of a molecule often depends on its ability to adopt a specific shape to bind to a biological target. uq.edu.au

Solvation Effects: MD simulations are also invaluable for studying how a solvent, typically water in biological systems, affects a molecule's structure and behavior. researchgate.net The explicit inclusion of solvent molecules in the simulation box allows for the analysis of hydrogen bonding patterns and the organization of solvent molecules around the solute. For N-(3-ethyl-4-methylphenyl)acetamide, key solvation features would include the formation of hydrogen bonds between water and the amide group's oxygen (acceptor) and N-H (donor) moieties. The hydrophobic ethyl and methylphenyl parts of the molecule would influence the local structuring of water, leading to a hydrophobic hydration effect. These solvation effects can, in turn, influence the conformational preferences of the molecule. researchgate.net

Theoretical Structure-Activity Relationship (SAR) Modeling for Substituted Acetamides

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds to their biological activity. archivepp.com Theoretical and computational SAR modeling has become an indispensable tool in drug discovery for optimizing lead compounds and designing new ones with improved potency and properties. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the variations in the biological activity of a set of structurally related compounds, like substituted acetamides, can be correlated with changes in their molecular properties, which are represented by numerical values called "descriptors". sigmaaldrich.comingentaconnect.com

The process of developing a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. For N-(3-ethyl-4-methylphenyl)acetamide, this would involve synthesizing and testing a series of related analogues with different substituents on the phenyl ring or acetamide moiety. sigmaaldrich.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). lookchem.com The resulting model is then rigorously validated to ensure its predictive power. lookchem.com

A hypothetical QSAR equation for a series of substituted acetamides might look like: log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

This equation would suggest that activity increases with higher lipophilicity and dipole moment but decreases with larger molecular volume. Such models provide valuable insights into which properties are most important for the desired biological effect and can be used to predict the activity of new, unsynthesized compounds. sigmaaldrich.comlookchem.com

Table 2: Example of Descriptors Used in QSAR Studies for Substituted Acetamides

| Descriptor Class | Example Descriptors | Property Represented |

| Hydrophobic | LogP, CLogP | Lipophilicity, membrane permeability |

| Electronic | Dipole Moment, Atomic Charges | Polarity, electrostatic interactions |

| Steric/Size | Molecular Weight, Molar Refractivity, Surface Area | Size and shape of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful ligand-based drug design technique. acs.org A pharmacophore is defined as the three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.netresearchgate.net These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (H)

Aromatic rings (AR)

Positive/Negative Ionizable centers (PI/NI)

For N-(3-ethyl-4-methylphenyl)acetamide and its analogues, a pharmacophore model could be generated based on a set of known active compounds. The model would identify the common chemical features and their spatial relationships that are essential for activity. For example, the model might include a hydrogen bond acceptor feature for the carbonyl oxygen, a hydrogen bond donor for the amide N-H, a hydrophobic feature for the ethyl group, and an aromatic ring feature for the phenyl group.

Virtual Screening: Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.net This allows for the rapid identification of new and structurally diverse molecules that match the pharmacophore and are therefore predicted to be active. dovepress.com These "hits" can then be prioritized for synthesis and biological testing, significantly accelerating the drug discovery process. acs.org This approach is particularly useful for finding new molecular scaffolds that could lead to novel classes of therapeutic agents. researchgate.net

Investigational Molecular Interactions and Mechanistic Insights for N 3 Ethyl 4 Methylphenyl Acetamide Analogues

Exploration of Molecular Targets and Pathways through Computational Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule (ligand) and its target, typically a protein or enzyme.

Computational studies on various N-aryl acetamide (B32628) analogues have revealed potential interactions with the active sites of several microbial enzymes, suggesting mechanisms for potential antimicrobial activity.

DNA Gyrase and Dihydrofolate Reductase (DHFR): In one study, a series of aryl chloroacetamide derivatives were docked against microbial target proteins, including DNA gyrase from Escherichia coli (PDB: 1KZN) and Dihydrofolate Reductase (DHFR) from Candida albicans (PDB: 4HOE). ukaazpublications.com DHFR is a critical enzyme in the folic acid synthesis pathway. The docking results indicated that some of these acetamide derivatives exhibited a high binding affinity, suggesting they could act as inhibitors of these essential enzymes, thereby preventing microbial reproduction. ukaazpublications.com For example, molecular docking studies on N-acyl hydrazone and 2,5-substituted 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with acetamides, identified potential inhibitors of bacterial DNA gyrase B (GyrB). nih.gov

Other Bacterial Enzymes: Other research has explored the interaction of acetamide derivatives with different bacterial enzymes. A study on 2-benzimidazolamine-acetamide derivatives showed effective binding to E. coli methionine aminopeptidase (B13392206) (MetAP). thieme-connect.com Similarly, docking studies have been performed with Mur B, an enzyme involved in bacterial cell wall synthesis, to evaluate the antibacterial potential of aryl chloroacetamide derivatives. ukaazpublications.com

These studies collectively suggest that N-(3-Ethyl-4-Methylphenyl)acetamide analogues could potentially exert antimicrobial effects by binding to and inhibiting various essential microbial enzymes. The specific interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site.

Beyond enzymes, computational models have been used to predict the binding of acetamide analogues to various receptors, which are key components of cellular signaling pathways.

P2Y14 Receptor (P2Y14R): A series of N-substituted-acetamide derivatives were designed and identified through molecular docking as novel and potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.org The docking models were based on crystallographic data of known antagonists and helped in designing compounds with high binding affinity and selectivity. acs.org For instance, the most potent compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, showed an IC50 of 0.6 nM. acs.org

Opiate Receptors: While not directly studying acetamide derivatives, research on structurally related N-substituted 3-arylpiperidines provides a theoretical framework for receptor binding. nih.gov These studies, using radioligand binding assays and computer-assisted analysis, explored interactions with the 'mu' opiate receptor. nih.gov The findings postulated different binding modes for agonists and antagonists, highlighting the complexity of ligand-receptor interactions that could be applicable to acetamide analogues. nih.gov

These theoretical models demonstrate that acetamide scaffolds can be tailored to interact with specific receptors, suggesting their potential application in modulating various physiological pathways, including those involved in inflammation.

A critical aspect of computational docking is the prediction of binding affinity, often expressed as a docking score or binding energy (kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein target.

Several studies on acetamide derivatives have reported these predictive values, offering a quantitative measure of their potential efficacy. For example, in a study of novel acetamide derivatives as Monoamine Oxidase A (MAO A) inhibitors, the compound with a phenyl sulphanyl derivative and a chlorobenzyl amino moiety (Code AD31) showed a binding energy of -8.3 kcal/mol, which was more favorable than the standard inhibitor Clorgyline (-7.6 kcal/mol). researchgate.net Another study on flavonoid-acetamide derivatives docked against fish sperm DNA reported binding affinities of -7.9 and -9.1 kcal/mol. rsc.org

The table below summarizes binding energy predictions from various computational studies on acetamide analogues against different biological targets.

| Acetamide Analogue Class | Target Protein/Molecule | Predicted Binding Energy / Score | Reference |

|---|---|---|---|

| Phenyl sulphanyl acetamide derivative (AD31) | Monoamine Oxidase A (MAO A) | -8.3 kcal/mol | researchgate.net |

| Quercetin (B1663063) penta-acetamide (1S3) | Fish Sperm DNA | -7.9 kcal/mol | rsc.org |

| Apigenin tri-acetamide (2S3) | Fish Sperm DNA | -9.1 kcal/mol | rsc.org |

| N-substituted piperidine-1-carboxamides (7j) | 15-Lipoxygenase (15-LOX) | -9.8 kcal/mol | nih.gov |

| N-substituted piperidine-1-carboxamides (7h) | 15-Lipoxygenase (15-LOX) | -9.7 kcal/mol | nih.gov |

| Aryl chloroacetamide derivative (F7) | DNA gyrase (1KZN) | -6.91 S-score | ukaazpublications.com |

| Aryl chloroacetamide derivative (F7) | Candida albicans DHFR (4HOE) | -6.52 S-score | ukaazpublications.com |

These predicted energies, along with analysis of specific interactions like hydrogen bonds and π-π stacking, provide a strong theoretical basis for prioritizing which analogues of N-(3-Ethyl-4-Methylphenyl)acetamide may warrant synthesis and further experimental testing. ukaazpublications.commdpi.com

In Silico Prediction of Biological Activities

In silico screening allows for the rapid assessment of large libraries of virtual compounds against biological targets to predict their activities. This approach is highly valuable for identifying promising candidates for specific therapeutic applications, such as antimicrobial or anti-inflammatory agents.

Virtual screening has been widely applied to acetamide derivatives to predict their potential as antimicrobial agents. These studies often involve docking a library of compounds against the active sites of essential microbial enzymes.

Antibacterial and Antifungal Targets: Research has shown that aryl chloroacetamide derivatives have potential antibacterial and antifungal activities, supported by in silico docking against enzymes like DNA gyrase, Mur B, fungal N-myristoyl transferase, and Candida albicans DHFR. ukaazpublications.com Another study identified that the antimicrobial effect of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) is likely due to its effect on DNA ligase. nih.govacs.org

Broad-Spectrum Potential: In silico and subsequent in vitro tests on p-acetamide demonstrated a broad range of activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the yeast Candida glabrata and various fungi. nih.govacs.org Similarly, studies on 2-benzimidazolamine-acetamide derivatives identified compounds with potential activity against several bacterial strains. thieme-connect.com

The following table summarizes the predicted antimicrobial potential of various acetamide analogues based on computational and experimental screening.

| Acetamide Analogue Class | Targeted Microorganism(s) | Predicted Target/Mechanism | Reference |

|---|---|---|---|

| Aryl chloroacetamides | Bacteria and Fungi (general) | DNA gyrase, Mur B, N-myristoyl transferase, DHFR | ukaazpublications.com |

| 2-Benzimidazolamine-acetamides | E. coli, S. aureus, P. aeruginosa, K. pneumoniae, S. pyogenes | E. coli methionine aminopeptidase | thieme-connect.com |

| p-Acetamide (2-chloro-N-(4-methoxyphenyl)acetamide) | S. aureus, B. subtilis, E. faecalis, E. coli, P. aeruginosa, C. glabrata, T. longibrachiatum | DNA ligase | nih.govacs.org |

| N-acyl hydrazones / 1,3,4-oxadiazoles | E. coli, S. aureus, B. subtilis, S. sonnei, K. pneumoniae, C. albicans | DNA gyrase B | nih.gov |

These findings highlight the potential of the acetamide scaffold, and by extension analogues of N-(3-Ethyl-4-Methylphenyl)acetamide, as a foundation for developing new antimicrobial agents.

In silico methods are also pivotal in the search for new anti-inflammatory drugs. By docking compounds against enzymes and receptors involved in the inflammatory cascade, researchers can predict their potential efficacy.

Lipoxygenase (LOX) Inhibition: The enzyme 15-lipoxygenase (15-LOX) is a key target in anti-inflammatory drug design. A computational study of N-substituted piperidine-1-carboxamides, which contain an acetamide-like substructure, identified several potent 15-LOX inhibitors. nih.gov The docking studies revealed that the most active compounds formed stable complexes within the enzyme's active site, with binding energies lower than those of standard reference compounds like quercetin and baicalein. nih.gov

General Anti-inflammatory Potential: Other studies have broadly linked acetamide derivatives to potential anti-inflammatory activity. researchgate.net Virtual screening of phytochemicals, including compounds with structures analogous to parts of the N-aryl acetamide framework, against inflammatory protein targets has shown promise. mdpi.com These computational assessments, often coupled with predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, help to identify candidates with favorable drug-like characteristics for treating inflammatory conditions. mdpi.com The P2Y14 receptor, an inflammatory target, was also shown to be a potential target for N-substituted acetamide derivatives. acs.org

These virtual assessments suggest that the N-(3-Ethyl-4-Methylphenyl)acetamide scaffold is a promising starting point for the design of novel anti-inflammatory agents, with specific targets like 15-LOX being of particular interest.

Theoretical Approaches to Anticancer Activity Prediction

In the quest for novel and more effective anticancer agents, computational methods have become indispensable tools in drug discovery and development. These theoretical approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, provide valuable insights into the potential anticancer activity of compounds, guiding the synthesis and selection of the most promising candidates for further experimental evaluation. While specific theoretical studies on N-(3-Ethyl-4-Methylphenyl)acetamide are not extensively documented in publicly available research, the broader class of acetamide analogues has been the subject of numerous computational investigations to predict their anticancer efficacy.

These in silico methods are crucial for understanding the molecular features that govern the anticancer activity of acetamide derivatives. nih.gov By analyzing the relationships between the chemical structures of these compounds and their biological activities, researchers can design new analogues with potentially enhanced potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For acetamide analogues, QSAR studies have been instrumental in identifying key molecular descriptors that influence their cytotoxic effects on cancer cell lines. These descriptors can be topological, electronic, or physicochemical in nature.

One study on a series of N-acylbenzenesulfonamides, which share the acetamide core structure, revealed that their anticancer activity against cell lines such as MCF-7, HCT-116, and HeLa is dependent on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. nih.gov Such models provide a predictive framework for the design of new derivatives with improved anticancer profiles. nih.gov

Another QSAR analysis of chalcone (B49325) derivatives, which can be considered structural analogues of N-aryl acetamides, was used to predict their activity against MCF-7 human breast cancer cells. The resulting model, based on descriptors like the charge on specific carbon atoms and the logarithm of the partition coefficient (Log P), successfully predicted the anticancer activities of new chlorochalcone (B8783882) derivatives. cmu.ac.th

Table 1: Examples of Descriptors Used in QSAR Models for Acetamide Analogues and Related Compounds

| Descriptor Type | Examples | Relevance to Anticancer Activity |

| Topological | Topological distances, Number of ring systems | Describes the shape and size of the molecule, which can influence binding to target proteins. nih.gov |

| Electronic | Maximum positive charge, LUMO energy (ELUMO) | Relates to the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. nih.govcmu.ac.th |

| Physicochemical | Log P (Octanol-water partition coefficient) | Indicates the lipophilicity of the compound, which affects its ability to cross cell membranes. cmu.ac.th |

This table is generated based on findings from QSAR studies on acetamide analogues and related compounds to illustrate the types of descriptors used.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of anticancer drug design, docking is used to simulate the interaction of acetamide analogues with the binding sites of known cancer-related protein targets.

For instance, molecular docking studies on N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives showed their potential to inhibit key enzymes in cancer progression like VEGFR-2 and EGFR. nih.gov The docking analysis helped to identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. nih.gov

In a study of 1,3,4-thiadiazole (B1197879) derivatives bearing an acetamide moiety, molecular docking simulations were performed against the matrix metalloproteinase-9 (MMP-9) enzyme. nih.gov The results indicated that the nitrogen atoms of the amide and the thiadiazole ring play a crucial role in chelating with the zinc ion in the enzyme's active site, providing a rationale for their observed anticancer effects. nih.gov

Furthermore, molecular dynamics simulations, which provide insights into the stability of the ligand-protein complex over time, are often used in conjunction with docking studies to refine the binding predictions. nih.gov

Table 2: Protein Targets for Molecular Docking of Acetamide Analogues

| Protein Target | Role in Cancer | Example of Acetamide Analogue Studied |

| VEGFR-2 | Angiogenesis | N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives nih.gov |

| EGFR | Cell proliferation and signaling | N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives nih.gov |

| MMP-9 | Metastasis and invasion | N-[5-[(3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide derivatives nih.gov |

| PI3Kα | Cell growth and survival | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives mdpi.com |

This table provides examples of protein targets that have been investigated in molecular docking studies of various acetamide analogues.

These theoretical approaches are powerful tools for the rational design of novel acetamide-based anticancer agents. By predicting the biological activity and mode of action of new compounds before their synthesis, researchers can focus their efforts on the most promising candidates, thereby accelerating the discovery of new cancer therapies. nih.gov

Prospective Research Applications and Translational Opportunities for N 3 Ethyl 4 Methylphenyl Acetamide

Utilization as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. While N-(3-ethyl-4-methylphenyl)acetamide is not yet widely established as a specific chemical probe, its structure is analogous to moieties found in compounds with known biological activities. Its potential lies in serving as a foundational scaffold for creating a library of probes. By introducing reporter tags (like fluorophores or biotin) or photoreactive groups, derivatives could be engineered to investigate protein-ligand interactions, identify binding partners, and elucidate mechanisms of action in various cellular contexts. The core structure is a frequent component in molecules targeting kinases, suggesting its potential as a starting point for developing probes for this important class of enzymes.

Role as Intermediates and Building Blocks in Advanced Organic Synthesis

A primary and well-documented application of N-(3-ethyl-4-methylphenyl)acetamide is its role as a crucial intermediate in multi-step organic syntheses. The compound itself is typically synthesized via the acylation of 3-ethyl-4-methylaniline (B1282643). Once formed, it serves as a valuable building block for constructing more complex molecular architectures.

The amide group can be hydrolyzed to regenerate the amine or can direct further electrophilic aromatic substitution reactions. The substituted phenyl ring provides a platform for introducing additional functional groups, making it a key precursor for various target molecules, particularly in the agrochemical and pharmaceutical industries. For instance, it has been used in the synthesis of pyrazole (B372694) derivatives, which are known for their diverse biological activities.

Table 1: Synthetic Reactions Involving N-(3-Ethyl-4-Methylphenyl)acetamide as an Intermediate

| Starting Material | Reagent(s) | Product Class | Application Area |

|---|---|---|---|

| N-(3-Ethyl-4-methylphenyl)acetamide | Vilsmeier-Haack Reagent (e.g., POCl₃, DMF) | Formylated Phenylacetamide Derivatives | Precursors for Heterocyclic Compounds |

| N-(3-Ethyl-4-methylphenyl)acetamide | N-Bromosuccinimide (NBS) | Brominated Phenylacetamide Derivatives | Intermediates for Cross-Coupling Reactions |

| N-(3-Ethyl-4-methylphenyl)acetamide | Hydrazine Hydrate | 3-Ethyl-4-methylaniline and Acetic Hydrazide | Regeneration of Amine for Further Synthesis |

Contributions to Rational Drug Design and Discovery Initiatives

The N-(3-ethyl-4-methylphenyl)acetamide scaffold is a recurring motif in modern drug discovery, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

This scaffold serves as an effective "hinge-binding" moiety, a common feature in many ATP-competitive kinase inhibitors. The amide group can form critical hydrogen bonds with the amino acid backbone of the kinase hinge region, while the substituted phenyl ring occupies a hydrophobic pocket. Rational drug design initiatives leverage this core structure by systematically modifying the ethyl and methyl groups or by adding substituents to the phenyl ring to enhance potency, selectivity, and pharmacokinetic properties.

Patents have described derivatives of this scaffold as potent inhibitors of various kinases, including Janus kinase (JAK), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), which are targets for autoimmune diseases and hematological malignancies.

Table 2: Examples of Drug Discovery Initiatives Utilizing the N-(3-Ethyl-4-Methylphenyl)acetamide Scaffold

| Target Class | Example Derivative Core | Therapeutic Indication (Potential) | Key Interaction |

|---|---|---|---|

| Tyrosine Kinases (e.g., Syk, JAK) | Pyrrolopyrimidine linked to the N-(3-ethyl-4-methylphenyl)amide moiety | Rheumatoid Arthritis, Lupus, Cancers | Hinge-binding via amide NH |

| Serine/Threonine Kinases | Pyrazolopyrimidine linked to the N-(3-ethyl-4-methylphenyl)amide moiety | Inflammatory Diseases, Oncology | Hydrophobic interactions from the ethyl-methylphenyl group |

Integration with High-Throughput Screening Libraries for New Chemical Entities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target. N-(3-Ethyl-4-methylphenyl)acetamide and its simple derivatives are ideal candidates for inclusion in HTS libraries for several reasons.

First, the compound adheres to established principles of drug-likeness, such as Lipinski's Rule of Five, which predict favorable pharmacokinetic properties. Second, as a "fragment" or "scaffold," it represents a chemical starting point that can be readily elaborated upon once a "hit" is identified. Screening libraries are often enriched with such privileged structures that are known to interact with important biological target classes. The presence of the N-(3-ethyl-4-methylphenyl)acetamide core in multiple patented kinase inhibitors makes it a high-value scaffold for inclusion in libraries aimed at discovering new kinase-modulating agents.

Development of Novel Analytical Standards and Reference Materials

The development of pure, well-characterized analytical standards is a prerequisite for reliable and reproducible scientific research and manufacturing. As N-(3-ethyl-4-methylphenyl)acetamide gains importance as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals, the need for a certified reference material (CRM) becomes critical.

A CRM of N-(3-ethyl-4-methylphenyl)acetamide would serve several essential functions:

Quality Control: To confirm the identity and purity of starting materials in a synthetic workflow.

Reaction Monitoring: To quantify its consumption and the formation of products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Impurity Profiling: To identify and quantify it as a potential process-related impurity in a final API product.

The formal establishment of an analytical standard for this compound would involve a rigorous characterization process, including purity determination by multiple orthogonal techniques (e.g., qNMR, mass balance) and confirmation of its chemical structure.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Acetamide (B32628), n-(3-ethyl-4-methylphenyl)- |

| 3-Ethyl-4-methylaniline |

| Acetic Hydrazide |

| N-(3-Ethyl-4-methylphenyl)ethanethioamide |

| Biotin |

| N-Bromosuccinimide (NBS) |

| Janus kinase (JAK) |

| Spleen tyrosine kinase (Syk) |

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity of N-(3-ethyl-4-methylphenyl)acetamide?

- Methodological Answer : Use a combination of 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

- 1H NMR : Identify substituents on the phenyl ring (e.g., ethyl at δ 1.2–1.4 ppm for CH3 and δ 2.5–3.0 ppm for CH2; methyl group at δ 2.3 ppm). The acetamide proton (NH) appears as a broad peak near δ 8.0 ppm .

- IR : Confirm the amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

- HRMS : Verify the molecular formula (e.g., C11H15NO for the parent compound) with an error margin <2 ppm .

Q. How can researchers optimize the synthesis of N-(3-ethyl-4-methylphenyl)acetamide?

- Methodological Answer : React 3-ethyl-4-methylaniline with chloroacetyl chloride in ethanol under reflux (80°C, 6–8 hours). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and use catalysts like DMAP (4-dimethylaminopyridine) to improve yields (>80%) .

Q. What are the critical physicochemical properties influencing solubility and reactivity?

- Methodological Answer : Key properties include logP (partition coefficient) and pKa .

- logP : Estimated at ~2.5 (using software like MarvinSketch), indicating moderate lipophilicity.

- pKa : The amide proton has a pKa of ~16–18, making it unreactive under mild conditions.

Solubility in DMSO (>50 mg/mL) facilitates biological assays, while aqueous solubility (<1 mg/mL) requires co-solvents like Tween-80 .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities in N-(3-ethyl-4-methylphenyl)acetamide?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ=0.71073 Å).

- Refinement : Employ SHELXL for least-squares refinement, adjusting thermal displacement parameters (ADPs) for disordered ethyl/methyl groups .

- Visualization : Generate ORTEP-3 plots to validate bond lengths/angles (e.g., C-N bond: ~1.34 Å) and assess crystallographic disorder .

Example refinement metrics: R1 <5%, wR2 <10% for I>2σ(I) .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Validation Workflow :

Perform molecular docking (AutoDock Vina) to predict binding modes with targets (e.g., kinases).

Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD).

Adjust protonation states (e.g., using MarvinSketch at physiological pH) and solvation models in simulations to align with experimental conditions .

- Case Study : For a related acetamide, SPR confirmed docking-predicted KD values within 15% error .

Q. What experimental design strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- SAR Workflow :

Synthesize derivatives with systematic substituent variations (e.g., halogens, methoxy groups at the 3-/4-positions).

Test bioactivity (e.g., IC50 in enzyme inhibition assays).

Use multivariate regression analysis to correlate substituent properties (Hammett σ, π-values) with activity trends.

- Example : For N-(3-chloro-4-methylphenyl)acetamide analogs, a 0.3 increase in σ-value reduced IC50 by 40% .

Q. How to design assays for evaluating enzyme inhibition efficacy and mechanism?

- Methodological Answer :

- Kinetic Assays : Use a colorimetric substrate (e.g., p-nitrophenyl acetate for esterases) and monitor absorbance at 405 nm. Calculate Ki via Lineweaver-Burk plots .

- Mechanistic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding. Pre-incubate the enzyme with the compound (10–60 minutes) before adding substrate .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on biological activity across studies?

- Methodological Answer :

- Variables to Control :

- Assay Conditions : pH, temperature, and ionic strength (e.g., Tris buffer vs. PBS).

- Cell Lines : Use authenticated lines (e.g., HEK293 vs. HeLa) with consistent passage numbers.

- Meta-Analysis : Pool data from ≥3 independent studies and apply Cochran’s Q-test to assess heterogeneity (p<0.05 indicates significant variability) .

Advanced Methodological Tools

Q. What computational pipelines integrate molecular dynamics (MD) and QSAR for mechanistic insights?

- Methodological Answer :

- Pipeline Steps :

MD Simulations (GROMACS) : Simulate ligand-receptor complexes (50 ns, 310 K) to assess stability (RMSD <2 Å).

QSAR Modeling (MOE) : Derive descriptors (e.g., polar surface area, H-bond donors) and build regression models (R² >0.7).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.